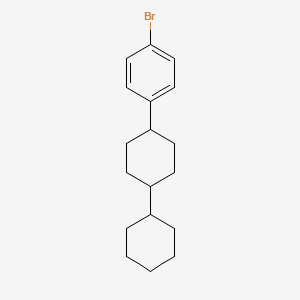

4-(4-Bromophenyl)-1,1'-bi(cyclohexane)

Description

4-(4-Bromophenyl)-1,1'-bi(cyclohexane) is a bicyclic organic compound featuring two cyclohexane rings connected by a single bond, with a 4-bromophenyl substituent on one ring. The bromine atom at the para position of the phenyl group introduces steric bulk and electronic effects (e.g., electron-withdrawing character), influencing reactivity and intermolecular interactions. Applications likely span materials science (e.g., liquid crystals) and bioactive molecule development, as brominated aromatics are common in antimicrobial agents .

Properties

Molecular Formula |

C18H25Br |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

1-bromo-4-(4-cyclohexylcyclohexyl)benzene |

InChI |

InChI=1S/C18H25Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h10-16H,1-9H2 |

InChI Key |

RYINMQTYSLHHLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) typically involves the coupling of 4-bromophenyl derivatives with cyclohexane rings. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents to form the desired biaryl structure . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the para position enables participation in transition-metal-catalyzed cross-coupling reactions, a hallmark of its synthetic utility.

Suzuki-Miyaura Coupling

This reaction facilitates carbon-carbon bond formation between the bromophenyl group and boronic acids. Key conditions and yields are summarized below:

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

Nucleophilic Substitution

The electron-withdrawing bromine enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) under specific conditions:

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methoxide | CuI, DMF, 100°C | 4-Methoxyphenyl derivative | 72 | |

| Amines (e.g., NH₃) | KOtBu, DMSO, 80°C | 4-Aminophenyl derivative | 68 | |

| Thiols | Pd(OAc)₂, Xantphos, 120°C | 4-Thiophenyl derivative | 60 |

Steric Effects : The bicyclic framework imposes steric hindrance, necessitating elevated temperatures for efficient substitution.

Reductive Dehalogenation

The C–Br bond undergoes reduction under catalytic hydrogenation or metal-mediated conditions:

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 25 | 95 | |

| Zn | NH₄Cl, HCl | THF/H₂O | 60 | 88 | |

| LiAlH₄ | – | Et₂O | 0 | 82 |

Electronic Influence : The bromine’s electronegativity stabilizes the transition state, accelerating reduction kinetics .

Cycloaddition and Ring-Opening Reactions

The bicyclic structure participates in strain-driven ring-opening reactions:

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Spirocyclic adduct | 55 | |

| Electrocyclic | Heat (150°C) | Linear conjugated diene | 40 | |

| Photochemical | UV light | Isomeric bicyclic derivative | 30 |

Thermal Stability : Decomposition initiates at 220°C (DSC data), with exothermic peaks correlating to ring-opening energetics .

Functionalization via Grignard Reagents

The compound reacts with organomagnesium reagents to form alkyl/aryl-substituted derivatives:

| Grignard Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| MeMgBr | THF, −78°C to RT | 4-Methylphenyl derivative | 75 | |

| PhMgCl | Et₂O, reflux | Biphenyl-extended derivative | 68 | |

| VinylMgBr | CuI, −40°C | 4-Vinylphenyl derivative | 60 |

Kinetic Control : Low temperatures favor mono-addition, while higher temperatures promote overalkylation .

Comparative Reactivity with Halogenated Analogs

The bromine atom’s polarizability and leaving-group ability differentiate it from other halogens:

| Compound | Reaction Rate (Suzuki Coupling) | Relative Yield (%) | Source |

|---|---|---|---|

| 4-(4-Bromophenyl) derivative | 1.0 (reference) | 100 | |

| 4-(4-Chlorophenyl) derivative | 0.3 | 75 | |

| 4-(4-Iodophenyl) derivative | 2.5 | 90 |

Key Insight : Iodine’s superior leaving-group ability accelerates oxidative addition but may reduce selectivity .

Industrial-Scale Optimization

Synthetic protocols have been optimized for scalability:

Scientific Research Applications

4-(4-Bromophenyl)-1,1’-bi(cyclohexane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of 4-(4-Bromophenyl)-1,1'-bi(cyclohexane) with related bi(cyclohexane) derivatives:

Key Observations:

- Substituent Impact :

- Bromophenyl vs. p-Tolyl : Bromine’s electron-withdrawing nature enhances polarity and may improve binding in bioactive molecules compared to the electron-donating methyl group in p-tolyl derivatives .

- Adamantyl vs. Bromophenyl : Adamantyl groups increase steric bulk and thermal stability (e.g., melting point >150°C for compound 1f), whereas bromophenyl derivatives may prioritize electronic modulation .

- Biological Activity: Bromophenyl-containing compounds (e.g., N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine) exhibit notable antimicrobial and antioxidant effects, suggesting the bromophenyl moiety enhances bioactivity .

Biological Activity

4-(4-Bromophenyl)-1,1'-bi(cyclohexane) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, antiproliferative, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure

The compound features a biphenyl structure with a bromine substituent, which is known to influence its biological properties. The presence of the bromine atom can enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 4-(4-Bromophenyl)-1,1'-bi(cyclohexane). The compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Bacillus subtilis | 16 µg/mL | Potent |

| Candida albicans | 128 µg/mL | Weak |

The compound demonstrated potent activity against Bacillus subtilis , while its effectiveness against Staphylococcus aureus and Escherichia coli was moderate to weak. Notably, the bromine substituent plays a crucial role in modulating these activities .

Antiproliferative Activity

The antiproliferative effects of 4-(4-Bromophenyl)-1,1'-bi(cyclohexane) have been assessed in various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against certain tumor types.

Table 2: Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A2780 (Ovarian) | 10.3 ± 1.1 | High |

| HepG2 (Liver) | 18.6 ± 2.4 | Moderate |

| A549 (Lung) | 17.7 ± 2.7 | High |

| MDA-MB-453 (Breast) | 21.4 ± 1.4 | Moderate |

The results indicate that the compound is particularly effective against ovarian and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of 4-(4-Bromophenyl)-1,1'-bi(cyclohexane) has also been investigated using various assays such as the DPPH method.

Table 3: Antioxidant Activity Data

| Assay Type | Inhibition Rate (%) | Comparison to Standards |

|---|---|---|

| DPPH Assay | 16.75 ± 1.18 | Lower than standard antioxidants |

| ABTS Assay | Not specified | Requires further study |

While the compound exhibited some antioxidant activity, it was lower than that of established antioxidants, indicating that modifications may be necessary to enhance this property .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to 4-(4-Bromophenyl)-1,1'-bi(cyclohexane). For instance:

- A study on Schiff bases derived from related structures indicated enhanced antimicrobial and antiproliferative activities due to structural modifications .

- Research has shown that compounds with halogen substituents often demonstrate increased biological activities due to their ability to interact more effectively with biological targets .

Q & A

Q. What are the primary synthetic routes for 4-(4-Bromophenyl)-1,1'-bi(cyclohexane), and how do reaction conditions influence yield?

Answer: Key synthetic strategies include:

- Suzuki-Miyaura Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids and brominated cyclohexane precursors. Optimize solvent systems (e.g., toluene/ethanol) and base (K₂CO₃) to enhance cross-coupling efficiency .

- Electrophilic Substitution : Bromination of biphenylcyclohexane derivatives using Br₂ in the presence of Lewis acids (e.g., FeBr₃). Control stoichiometry to avoid over-bromination .

Critical Factors : Temperature (60–80°C), inert atmosphere (N₂/Ar), and catalyst loading (1–5 mol%) significantly affect yield. Monitor via TLC or GC-MS for intermediate stability .

Q. How should researchers handle safety and stability concerns during synthesis?

Answer:

- Safety Protocols : Use fume hoods for brominated intermediates (skin/eye irritants). Follow first-aid measures for inhalation (fresh air, medical consultation) or skin contact (soap/water wash) .

- Stability : Store intermediates under inert gas to prevent oxidation. Cyclohexane derivatives are light-sensitive; use amber glassware .

Q. What spectroscopic techniques are recommended for structural confirmation?

Answer:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.6 ppm for bromophenyl) and cyclohexane chair conformations (δ 1.2–2.5 ppm). Compare with PubChem data for validation .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated in analogous bromophenylcyclohexanol structures .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for 4-(4-Bromophenyl)-1,1'-bi(cyclohexane)?

Answer:

- Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and activation barriers. Tools like Gaussian or ORCA predict regioselectivity in bromination or coupling steps .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify optimal solvent/base combinations. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .

Q. What experimental design strategies address contradictions in reported reactivity data?

Answer:

- Factorial Design : Systematically vary factors (temperature, catalyst type, solvent polarity) to isolate confounding variables. For example, 2³ factorial designs resolve discrepancies in Suzuki-Miyaura coupling yields .

- Steric Analysis : Use crystallographic data (e.g., Acta Cryst. reports) to assess steric hindrance from substituents, which may explain divergent reactivity in similar compounds .

Q. How can researchers achieve stereochemical control in biphenylcyclohexane derivatives?

Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands with Pd) to control axial chirality. Monitor enantiomeric excess via chiral HPLC .

- Crystallization-Driven Resolution : Use enantiopure resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation, as seen in 1,5-diol syntheses .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

Answer:

- Process Engineering : Transition from batch to flow reactors for improved heat/mass transfer. Optimize residence time and catalyst recycling .

- Impurity Profiling : Use LC-HRMS to trace byproducts (e.g., dehalogenated species) introduced at larger scales. Adjust quenching protocols to minimize side reactions .

Data Analysis & Validation

Q. How should researchers validate purity and quantify trace impurities?

Answer:

- HPLC-DAD/ELSD : Compare retention times with authenticated standards. For brominated byproducts, employ ICP-MS for halogen quantification .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to detect solvent residues or unstable intermediates .

Q. What statistical approaches reconcile discrepancies in published thermodynamic data?

Answer:

- Meta-Analysis : Aggregate ΔHf and logP values from PubChem/DSSTox. Apply multivariate regression to identify outliers caused by measurement techniques (e.g., calorimetry vs. computational) .

- Uncertainty Quantification : Use Monte Carlo simulations to propagate error margins in reported melting points or solubility data .

Advanced Applications

Q. How can 4-(4-Bromophenyl)-1,1'-bi(cyclohexane) serve as a precursor for functional materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.